
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate typically involves the chlorosulfonation of dimethyl pyridine-2,4-dicarboxylate. The reaction is carried out by treating dimethyl pyridine-2,4-dicarboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve optimal yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: Products include reduced pyridine derivatives.
Oxidation Reactions: Products include sulfonic acids.
Aplicaciones Científicas De Investigación
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chlorosulfonyl group and has different reactivity.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but different substitution pattern.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Different position of the chlorosulfonyl group.
Uniqueness
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chlorosulfonyl group at the 6-position, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C9H8ClNO6S |
|---|---|
Peso molecular |
293.68 g/mol |
Nombre IUPAC |
dimethyl 6-chlorosulfonylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)5-3-6(9(13)17-2)11-7(4-5)18(10,14)15/h3-4H,1-2H3 |
Clave InChI |
CTFPPJQHHPOXQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
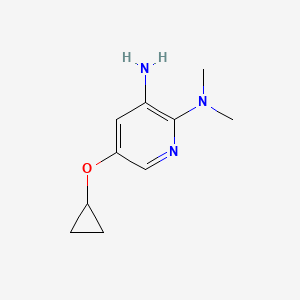
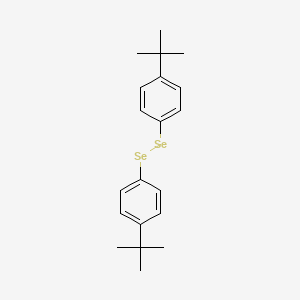
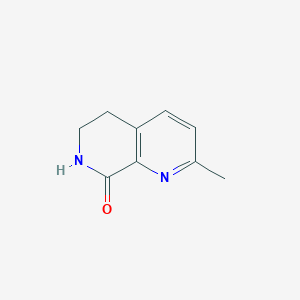

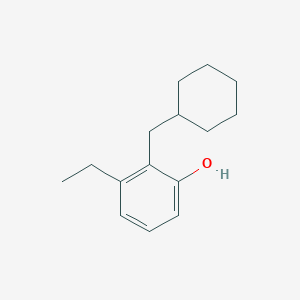
![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)


![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
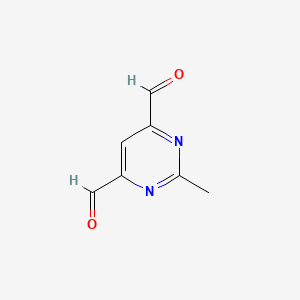


![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)
